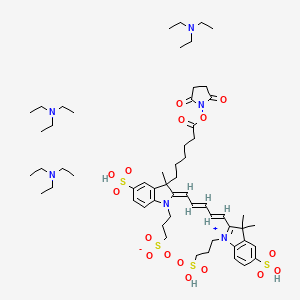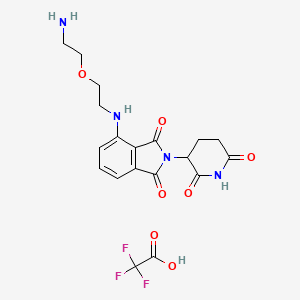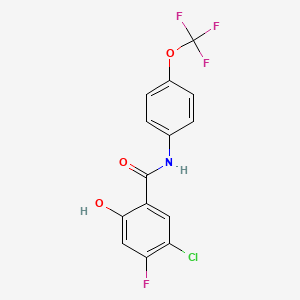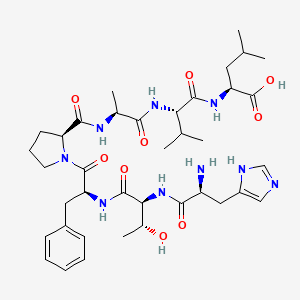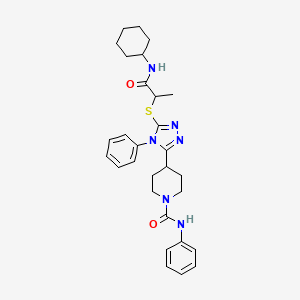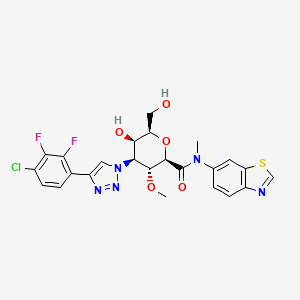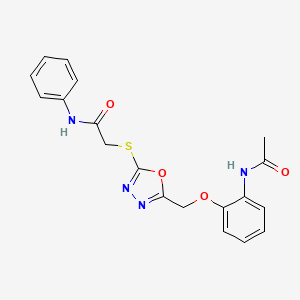
Anticancer agent 183
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is particularly noted for its ability to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which plays a crucial role in cancer metastasis . The compound has shown significant anticancer activity, with an IC50 value of less than 0.14 μM against the A549 cell line, indicating its potential as a powerful anticancer agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 183 involves multiple steps, typically starting with the preparation of the core heterocyclic structure. The synthetic route often includes the use of various reagents and catalysts to achieve the desired chemical transformations. For instance, the preparation may involve the use of phenylisothiocyanate and ethanol-containing triethylamine via a multi-component reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers several advantages, including better heat and mass transfer, improved process control, and enhanced safety . Continuous flow synthesis allows for the efficient production of large quantities of the compound while maintaining high quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 183 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties.
Aplicaciones Científicas De Investigación
Anticancer agent 183 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule in studies of chemical reactivity and synthetic methodologies.
Biology: It serves as a tool for investigating the biological pathways involved in cancer progression and metastasis.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs and formulations.
Mecanismo De Acción
The mechanism of action of Anticancer agent 183 involves the inhibition of matrix metalloproteinase-9 (MMP-9), which plays a key role in the degradation of the extracellular matrix and cancer metastasis . By inhibiting MMP-9, the compound prevents the breakdown of the extracellular matrix, thereby reducing the ability of cancer cells to invade and spread. Additionally, this compound induces apoptosis in cancer cells, leading to cell death and reduced tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Anticancer agent 183 include other heterocyclic anticancer agents that target MMP-9 and other enzymes involved in cancer progression. Examples include:
Capecitabine: A broad-spectrum anticancer agent used for the treatment of metastatic colorectal cancer.
Benzazole derivatives: Compounds synthesized as potential anticancer agents with activity against various cancer cell lines.
Uniqueness
What sets this compound apart from similar compounds is its potent inhibition of MMP-9 and its low IC50 value against the A549 cell line, indicating high efficacy at low concentrations . This makes it a promising candidate for further development as an anticancer therapeutic.
Propiedades
Fórmula molecular |
C19H18N4O4S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-[[5-[(2-acetamidophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H18N4O4S/c1-13(24)20-15-9-5-6-10-16(15)26-11-18-22-23-19(27-18)28-12-17(25)21-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,25) |
Clave InChI |
FVHJSAXXFTWIHS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1OCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




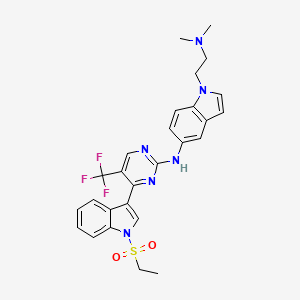
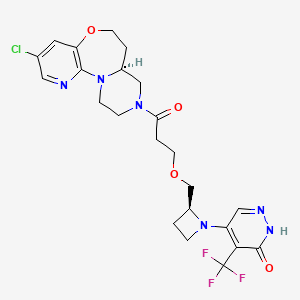
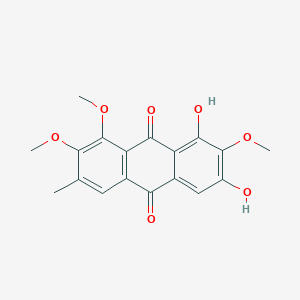
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)

